molecular formula C19H22N2O7 B5710268 (Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino 2,4,5-trimethoxybenzoate

(Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino 2,4,5-trimethoxybenzoate

Cat. No.: B5710268
M. Wt: 390.4 g/mol
InChI Key: YKGFRHAIGNQVBZ-UHFFFAOYSA-N
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Description

(Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino 2,4,5-trimethoxybenzoate is an organic compound with a complex structure that includes multiple methoxy groups and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino 2,4,5-trimethoxybenzoate typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2,4,5-trimethoxybenzoic acid in the presence of an appropriate catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino 2,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino 2,4,5-trimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for probing biological systems .

Medicine

Its structural features may be exploited to develop new drugs with specific biological activities .

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino 2,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino 4-phenylbutanoate
  • 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]amino}acetic acid
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

(Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino 2,4,5-trimethoxybenzoate is unique due to its combination of multiple methoxy groups and an amino group, which confer distinct chemical properties. This structural uniqueness allows for specific interactions with biological targets and makes it a valuable compound for various applications .

Properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2,4,5-trimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O7/c1-23-13-7-6-11(8-15(13)25-3)18(20)21-28-19(22)12-9-16(26-4)17(27-5)10-14(12)24-2/h6-10H,1-5H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGFRHAIGNQVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC(=C(C=C2OC)OC)OC)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC(=C(C=C2OC)OC)OC)/N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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